Cas no 1260505-34-7 (6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride)

6-Chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride is a synthetic small-molecule compound with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including a chloro-methyl-substituted indoline core and a pyridinyloxy-linked pyridine moiety, suggest utility as a kinase inhibitor or targeted therapeutic agent. The hydrochloride salt form enhances solubility and stability for experimental use. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined molecular architecture and high purity (>95% by HPLC) ensure reproducibility in biological studies. This compound may exhibit selective binding affinity for specific protein targets, though detailed pharmacological profiling is required to confirm its mechanistic properties.
6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride structure
1260505-34-7 structure
商品名:6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride
CAS番号:1260505-34-7
MF:C21H19N4O2Cl.HCl
メガワット:431.315
CID:3160401
PubChem ID:72201049

6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride 化学的及び物理的性質

名前と識別子

    • 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride
    • SB 242084 hydrochloride
    • 6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride
    • 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride
    • E98763
    • 1260505-34-7
    • KAC50534
    • HY-13409B
    • SB 242084 (monohydrochloride)
    • インチ: InChI=1S/C21H19ClN4O2.ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);1H
    • InChIKey: WOKOGXKQXNESDA-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl

計算された属性

  • せいみつぶんしりょう: 430.0963313g/mol
  • どういたいしつりょう: 430.0963313g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 3
  • 複雑さ: 551
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų

6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Axon Medchem
1745-5 mg
SB 242084 hydrochloride
1260505-34-7 99%
5mg
€110.00 2023-07-10
Axon Medchem
1745-25 mg
SB 242084 hydrochloride
1260505-34-7 99%
25mg
€380.00 2023-07-10
Axon Medchem
1745-5mg
SB 242084 hydrochloride
1260505-34-7 99%
5mg
€110.00 2025-03-06
Axon Medchem
1745-2 x 5 mg
SB 242084 hydrochloride
1260505-34-7 99%
2 x 5 mg
€140.00 2022-10-08
A2B Chem LLC
AE68265-5mg
SB 242084 hydrochloride
1260505-34-7 99%
5mg
$183.00 2024-04-20
A2B Chem LLC
AE68265-25mg
SB 242084 hydrochloride
1260505-34-7 99%
25mg
$532.00 2024-04-20
A2B Chem LLC
AE68265-10mg
SB 242084 hydrochloride
1260505-34-7 ≥98%
10mg
$254.00 2024-04-20
Axon Medchem
1745-25mg
SB 242084 hydrochloride
1260505-34-7 99%
25mg
€380.00 2025-03-06
Axon Medchem
1745-2 x 25 mg
SB 242084 hydrochloride
1260505-34-7 99%
2 x 25 mg
€500.00 2022-10-08
A2B Chem LLC
AE68265-50mg
SB 242084 hydrochloride
1260505-34-7 ≥98%
50mg
$891.00 2024-04-20

6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride 関連文献

6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochlorideに関する追加情報

Introduction to 6-Chloro-5-Methyl-N-(6-(2-Methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide Hydrochloride (CAS No. 1260505-34-7)

6-Chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride (CAS No. 1260505-34-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The structure of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride is characterized by a central indoline core, substituted with a chloro and methyl group on the indoline ring, and a pyridine moiety linked through an ether bond. The presence of these functional groups imparts unique pharmacological properties to the molecule, making it a promising candidate for further research and development.

Recent studies have highlighted the potential of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride has shown promising results in preclinical studies for its anti-cancer activity. Research conducted at the National Cancer Institute demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as a novel chemotherapeutic agent.

The neuroprotective effects of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride have also been explored in several studies. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating signaling pathways involved in neurodegeneration. This property makes it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride has been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that this compound has good oral bioavailability and favorable pharmacokinetic parameters, such as a reasonable half-life and low clearance rate. These characteristics suggest that it can be effectively administered orally, making it a convenient option for long-term therapy.

Safety assessments have also been conducted to evaluate the toxicity profile of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride. In vitro and in vivo studies have shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

The synthesis of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride involves several steps, including the formation of the indoline core, introduction of substituents, and final coupling reactions. Recent advancements in synthetic methods have led to more efficient and scalable processes, facilitating large-scale production for clinical trials and commercialization.

In conclusion, 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride (CAS No. 1260505-34-7) is a promising compound with diverse therapeutic potential. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical applications, paving the way for its potential use in treating various diseases.

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